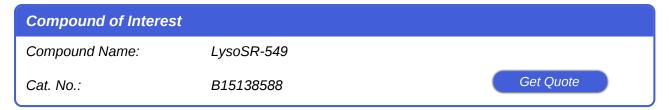


# Application Notes and Protocols for Co-staining with LysoSR-549 and MitoTracker

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Simultaneous visualization of lysosomes and mitochondria is crucial for understanding a variety of cellular processes, including autophagy, apoptosis, and cellular metabolism. This application note provides a detailed protocol for the co-staining of live cells with **LysoSR-549**, a fluorescent probe for lysosomes, and MitoTracker dyes, which selectively label mitochondria. By following this protocol, researchers can effectively label and visualize these two critical organelles within the same cell, enabling the study of their dynamic interactions and functions.

### **Data Presentation**

For successful co-staining and imaging, it is essential to select fluorescent dyes with minimal spectral overlap. The following table summarizes the spectral properties of **LysoSR-549** and various MitoTracker dyes to aid in experimental design and filter selection.



Dye Name	Target Organelle	Excitation Max (nm)	Emission Max (nm)	Recommen ded Laser Line (nm)	Recommen ded Emission Filter
LysoSR-549	Lysosomes	~549[1]	~571[1]	561	585/40
MitoTracker Green FM	Mitochondria	490[2][3]	516[2]	488	530/30
MitoTracker Red CMXRos	Mitochondria	579[4][5][6]	599[4][5][6]	561	615/20
MitoTracker Deep Red FM	Mitochondria	644[7][8][9] [10]	665[7][8][9] [10]	640[11]	660/20

Note: The spectral properties of **LysoSR-549** are based on the closely related Janelia Fluor 549. Researchers should always consult the specific product information for the exact excitation and emission maxima. When selecting a MitoTracker dye to pair with **LysoSR-549**, MitoTracker Green FM or MitoTracker Deep Red FM are recommended to ensure minimal spectral overlap.

## **Experimental Protocols**

This protocol is designed for live-cell imaging. Adherent cells cultured on glass-bottom dishes or coverslips are recommended for high-resolution microscopy.

### **Materials**

- LysoSR-549
- MitoTracker dye (e.g., MitoTracker Green FM or MitoTracker Deep Red FM)
- Dimethyl sulfoxide (DMSO), anhydrous
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS), pH 7.4



· Adherent cells cultured on a suitable imaging vessel

### **Stock Solution Preparation**

- LysoSR-549 Stock Solution (1 mM): Prepare a 1 mM stock solution of LysoSR-549 in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- MitoTracker Stock Solution (1 mM): Prepare a 1 mM stock solution of the chosen
   MitoTracker dye in anhydrous DMSO.[8][12] For example, to prepare a 1 mM stock of
   MitoTracker Green FM, dissolve 50 μg in 74.4 μL of DMSO.[12] Aliquot and store at -20°C,
   protected from light.[8][12]

### **Co-staining Protocol**

This protocol involves sequential incubation of the dyes. It is generally recommended to stain with the MitoTracker dye first, as LysoTracker dyes can sometimes be more sensitive to subsequent washing steps.

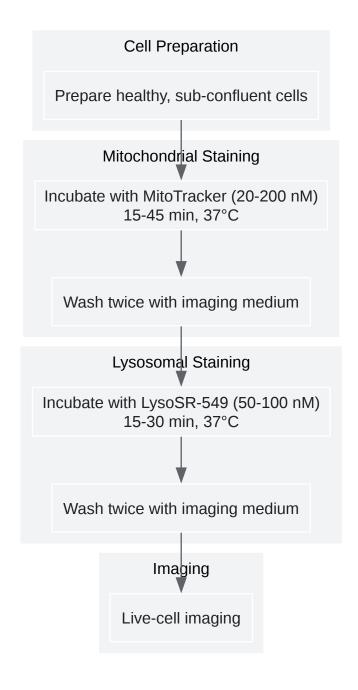
- Cell Preparation: Ensure cells are healthy and sub-confluent on the day of the experiment.
- MitoTracker Staining:
  - Prepare a working solution of the MitoTracker dye in pre-warmed (37°C) live-cell imaging medium. The recommended final concentration is typically between 20-200 nM.[12] For MitoTracker Green FM, a concentration of 20-200 nM is suggested. For MitoTracker Deep Red FM, a concentration of 20-200 nM is also recommended.[8]
  - Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
  - Add the MitoTracker working solution to the cells and incubate for 15-45 minutes at 37°C,
    protected from light.[13] The optimal incubation time may vary depending on the cell type.
- Washing:
  - Remove the MitoTracker working solution and wash the cells twice with pre-warmed livecell imaging medium.
- LysoSR-549 Staining:



- Prepare a working solution of LysoSR-549 in pre-warmed (37°C) live-cell imaging medium. A typical final concentration is in the range of 50-100 nM.
- Add the LysoSR-549 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Final Wash and Imaging:
  - Remove the LysoSR-549 working solution and wash the cells twice with pre-warmed livecell imaging medium.
  - Replace with fresh, pre-warmed live-cell imaging medium.
  - Proceed with live-cell imaging using appropriate laser lines and emission filters to minimize crosstalk between the fluorescent channels.

# Mandatory Visualization Experimental Workflow



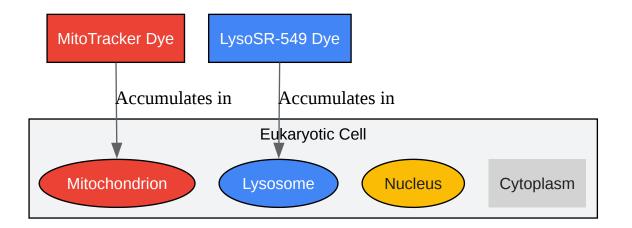


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Caption: Co-staining workflow for LysoSR-549 and MitoTracker.

### **Cellular Localization**





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Caption: Cellular targets of **LysoSR-549** and MitoTracker dyes.

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